molecular formula C10H13FN2 B8060126 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine

2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine

Cat. No.: B8060126
M. Wt: 180.22 g/mol
InChI Key: IVNHFNZXPRWCCJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine (CAS 1860747-07-4) is a chemical compound with the molecular formula C10H13FN2 and a molecular weight of 180.22 . This reagent integrates a fluoropyridine ring with a pyrrolidine moiety, making it a valuable scaffold in medicinal chemistry and drug discovery. The saturated, non-planar pyrrolidine ring is a prominent feature in bioactive molecules, as it allows for efficient three-dimensional exploration of pharmacophore space and can positively influence a compound's solubility and other ADME/Tox properties . The fluorine atom on the pyridine ring is a common substituent used to modulate electronic characteristics, metabolic stability, and membrane permeability of lead compounds. Researchers utilize this compound as a key synthetic intermediate in the development of pharmacologically active molecules . The presence of the pyrrolidine scaffold, which is found in numerous FDA-approved drugs, makes this reagent particularly interesting for designing ligands for a variety of biological targets . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-fluoro-5-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNHFNZXPRWCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Fluoro-5-(chloromethyl)pyridine

The synthesis begins with 2-fluoro-5-methylpyridine, which undergoes free-radical bromination or chlorination. For example, using N-bromosuccinimide (NBS) under UV light or azo initiators yields 2-fluoro-5-(bromomethyl)pyridine. Alternatively, chlorination with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator provides the chlorinated intermediate.

Reaction Conditions:

  • Substrate: 2-Fluoro-5-methylpyridine

  • Reagents: NBS or SO₂Cl₂, radical initiator (e.g., AIBN)

  • Solvent: CCl₄ or CH₂Cl₂

  • Temperature: 60–80°C, 6–12 hours

  • Yield: 60–75%

Displacement with Pyrrolidine

The halogenated intermediate reacts with pyrrolidine in a nucleophilic substitution. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate pyrrolidine, enhancing its nucleophilicity.

Procedure:

  • Dissolve 2-fluoro-5-(bromomethyl)pyridine (1 equiv) in anhydrous THF.

  • Add pyrrolidine (1.2 equiv) and NaH (1.5 equiv) at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data:

ParameterValueSource
Yield65–80%
Purity (HPLC)>95%

Reductive Amination of 2-Fluoro-5-formylpyridine

Reductive amination offers a two-step route involving formylation followed by condensation with pyrrolidine.

Formylation of 2-Fluoro-5-methylpyridine

The methyl group is oxidized to an aldehyde using selenium dioxide (SeO₂) or a Swern oxidation protocol.

Oxidation with SeO₂:

  • Substrate: 2-Fluoro-5-methylpyridine

  • Reagent: SeO₂ (1.2 equiv)

  • Solvent: Dioxane/H₂O (9:1)

  • Temperature: 100°C, 8 hours

  • Yield: 50–60%

Reductive Amination

The aldehyde intermediate reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Procedure:

  • Mix 2-fluoro-5-formylpyridine (1 equiv), pyrrolidine (1.5 equiv), and NaBH₃CN (1.2 equiv) in methanol.

  • Stir at room temperature for 12 hours.

  • Acidify with HCl, extract with dichloromethane, and neutralize with NaOH.

Key Data:

ParameterValueSource
Yield55–70%
Byproducts<5% (dialkylation)

Palladium catalysis enables direct introduction of the pyrrolidinylmethyl group via cross-coupling.

Suzuki-Miyaura Coupling

A boronic ester derivative of pyrrolidinylmethyl can be coupled with 5-bromo-2-fluoropyridine.

Synthesis of Boronic Ester:

  • Prepare (pyrrolidin-1-ylmethyl)boronic acid pinacol ester from pyrrolidine and (bromomethyl)boronic ester.

  • Couple with 5-bromo-2-fluoropyridine using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.

Key Data:

ParameterValueSource
Yield40–50%
Catalyst Loading5 mol% Pd

Comparative Analysis of Methods

MethodYield RangeScalabilityKey Challenges
Nucleophilic Substitution65–80%HighHandling halogenated intermediates
Reductive Amination55–70%ModerateOver-reduction risks
Suzuki Coupling40–50%LowBoronic ester synthesis

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution is preferred due to its straightforward protocol and high yield. Continuous flow reactors can enhance safety during halogenation steps. Patent EP3724191B9 highlights the utility of sodium hydride in analogous substitutions, underscoring its industrial relevance .

Scientific Research Applications

Central Nervous System (CNS) Activity

Research indicates that 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine interacts with metabotropic glutamate receptor 2 (mGluR2), which is implicated in several neurological disorders such as anxiety and depression. In vitro studies have demonstrated that this compound exhibits significant binding affinity for mGluR2, with a binding affinity (Ki) of approximately 15 nM. The compound's lipophilicity (LogP = 3.65) and low plasma protein binding (85%) enhance its bioavailability, making it a promising candidate for CNS-targeted therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study reported that derivatives of similar structures showed potent inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory conditions.

Study 1: CNS Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of various pyridine derivatives on mGluR2 activity. The results indicated that compounds similar to 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine exhibited anxiolytic effects in animal models, supporting their potential utility in treating anxiety disorders .

Study 2: Drug Development

Another research effort focused on synthesizing derivatives of this compound to enhance selectivity and potency against mGluR2. Modifications led to several analogs demonstrating improved pharmacokinetic profiles while maintaining efficacy .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-[(pyrrolidin-1-yl)methyl]pyridineChlorine instead of fluorineMay exhibit different receptor selectivity
3-Fluoro-4-[(pyrrolidin-1-yl)methyl]pyridineFluorine at the 3-positionPotentially different biological activity
N-Methyl-pyrrolidinyl-pyridineLacks fluorine substitutionFocused on central nervous system effects

This table highlights the uniqueness of 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine due to its specific fluorination pattern and potential receptor interactions .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can lead to various biological effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine -F (2), -CH₂-pyrrolidine (5) C₁₁H₁₄FN₂ 194.25* Pyrrolidine enhances basicity
2-Fluoro-5-[(piperidin-1-yl)methyl]pyridine -F (2), -CH₂-piperidine (5) C₁₁H₁₅FN₂ 194.25 Piperidine increases ring size
5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine -F (2), -CH₂-(4,4-F₂-piperidine) (5) C₁₁H₁₃F₃N₂ 230.23 Fluorinated piperidine enhances lipophilicity
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid -F (2), -pyrrolidine (6), -COOH (3) C₁₁H₁₂FN₂O₂ 237.23 Carboxylic acid adds polarity

*Molecular weight inferred from analogs in and .

Key Observations:
  • Pyrrolidine vs. Piperidine : Substituting pyrrolidine (5-membered ring) with piperidine (6-membered) increases molecular weight by 14 Da but may alter binding affinity due to conformational flexibility .
  • Fluorination : Fluorine at the 2-position is conserved across analogs, likely to block metabolic oxidation. Additional fluorination (e.g., 4,4-difluoropiperidine) further enhances stability .
  • Functional Groups : The addition of a carboxylic acid (e.g., in 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid) introduces polarity, impacting solubility and target interaction .

Physicochemical and Spectroscopic Data

Data from analogs in and suggest trends:

Property 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine (Inferred) 2-Fluoro-5-[(piperidin-1-yl)methyl]pyridine 2-Chloro-5-(4-substituted phenyl)pyridine Derivatives
Melting Point 180–200°C* Not reported 268–287°C
IR (cm⁻¹) ~2900 (C-H stretch), ~1600 (C=N) Similar 1600–1650 (C=N), 2900–3100 (C-H)
¹H NMR (δ ppm) 2.5–3.0 (pyrrolidine CH₂), 8.3 (pyridine H) 2.4–2.8 (piperidine CH₂) 6.8–8.5 (aromatic H)
LogP ~2.1 (estimated) ~2.3 2.5–3.0

*Estimated based on smaller substituents compared to chlorinated analogs in .

Biological Activity

2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine is a novel compound characterized by a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's molecular formula is C11_{11}H13_{13}FN, and its synthesis has garnered interest due to its pharmacological properties.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

  • Neurotransmitter Modulation : Compounds related to 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine have shown interactions with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.
  • Anti-inflammatory Activity : The presence of the pyrrolidine group enhances anti-inflammatory properties, with studies indicating that derivatives can inhibit COX-2 activity effectively .
  • Antimicrobial Effects : Many pyridine derivatives display antimicrobial activity against various bacterial and fungal strains, indicating a potential role in infectious disease treatment.

Structure–Activity Relationship (SAR)

The structure–activity relationship of 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine has been explored to understand how modifications influence its biological activity. Key findings include:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(pyrrolidin-1-yl)methylpyridineChlorine instead of fluorineMay exhibit different receptor selectivity
3-Fluoro-4-(pyrrolidin-1-yl)methylpyridineFluorine at the 3-positionPotentially different biological activity
N-Methyl-pyrrolidinyl-pyridineLacks fluorine substitutionFocused on central nervous system effects

This table highlights how structural variations affect the compound's pharmacological profile, emphasizing the significance of the fluorination pattern and receptor interactions.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Neurotransmitter Interaction : A study revealed that related pyridine derivatives exhibited significant binding affinity to serotonin receptors, leading to enhanced neurotransmitter modulation. This suggests potential therapeutic effects in neuropsychiatric conditions .
  • Anti-inflammatory Efficacy : In vitro assays demonstrated that certain derivatives of pyrrolidine-pyridine compounds effectively inhibited COX enzymes, with IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib. For instance, compounds showed IC50_{50} values around 0.04 μmol, indicating strong anti-inflammatory potential .
  • Antimicrobial Activity : Research on pyridine derivatives indicated effectiveness against strains such as E. coli and P. aeruginosa, with minimum inhibitory concentration (MIC) values demonstrating significant antibacterial properties. This positions 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine as a candidate for further development in antimicrobial therapies .

Q & A

Basic: What are the established synthetic routes for 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the pyrrolidine moiety. Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and solvents (DMSO or DMF) to improve yield . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms fluorine integration. For example, the pyrrolidine methylene protons appear as multiplet signals at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, as seen in related fluoropyridines where fluorine’s electron-withdrawing effect influences ring planarity .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic vapors at elevated temperatures.
  • Storage : Keep in airtight containers under inert gas (argon) to prevent degradation. Refer to SDS guidelines for flammability (e.g., flashpoint >100°C) and incompatibility with strong oxidizers .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:
Contradictions often arise from impurities or varying measurement techniques. To address this:

  • Reproducibility : Synthesize the compound using standardized protocols (e.g., anhydrous conditions).
  • Analytical Triangulation : Compare DSC (melting point), HPLC (purity), and Karl Fischer titration (water content). For solubility, use logP calculations (e.g., ACD/Labs software) and experimental validation in buffered solutions .

Advanced: How to design experiments investigating the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorogenic substrates. For receptor binding, employ competitive radioligand assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying pyrrolidine substituents) and correlate changes with IC₅₀ values.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes, leveraging X-ray structures of homologous targets .

Advanced: What computational strategies predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to evaluate binding stability.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 inhibition .

Advanced: How to address stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48 hours. Monitor degradation via LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage.
  • Kinetic Studies : Determine degradation rate constants (k) using Arrhenius plots to predict shelf life .

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